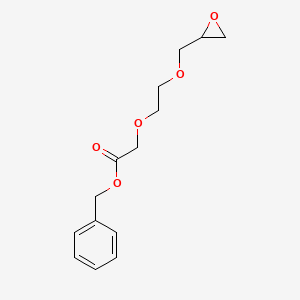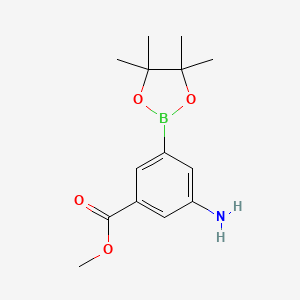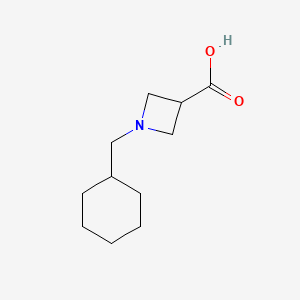
(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester
Descripción general
Descripción
2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester, more commonly known as OMEBE, is a compound that has been studied for its various applications in scientific research. OMEBE has been used in different research fields, ranging from biochemical and physiological studies to drug development. OMEBE is a derivative of acetic acid and has been used to study the effects of acetic acid in various areas.
Aplicaciones Científicas De Investigación
OMEBE has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of acetic acid on various systems. It has also been used in drug development, as it can be used to study the effects of drugs on various systems. OMEBE has also been used in studies of the metabolism of acetic acid, as well as in studies of its pharmacokinetics.
Mecanismo De Acción
OMEBE is believed to act as an agonist of the G-protein coupled receptor GPR43. This receptor is involved in the regulation of inflammation, energy homeostasis, and glucose metabolism. OMEBE is thought to bind to GPR43 and activate the receptor, leading to the release of various signaling molecules that can affect various physiological processes.
Biochemical and Physiological Effects
OMEBE has been studied for its various effects on biochemical and physiological processes. In studies of inflammation, OMEBE has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the levels of pro-inflammatory enzymes, such as COX-2 and iNOS. OMEBE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OMEBE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it suitable for use in studies of biochemical and physiological processes. However, OMEBE is not suitable for use in studies of drug metabolism, as it is not metabolized by any known enzyme.
Direcciones Futuras
There are several potential future directions for the use of OMEBE in scientific research. It could be used to study the effects of acetic acid on various systems, such as the immune system and the cardiovascular system. It could also be used to study the effects of drugs on various systems, such as the nervous system and the gastrointestinal system. Additionally, OMEBE could be used to study the metabolism of acetic acid, as well as its pharmacokinetics. Finally, OMEBE could be used to study the effects of acetic acid on various diseases, such as cancer and diabetes.
Propiedades
IUPAC Name |
benzyl 2-[2-(oxiran-2-ylmethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c15-14(19-8-12-4-2-1-3-5-12)11-17-7-6-16-9-13-10-18-13/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNEDIJCSENGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)


![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
amine](/img/structure/B1461604.png)





![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)
